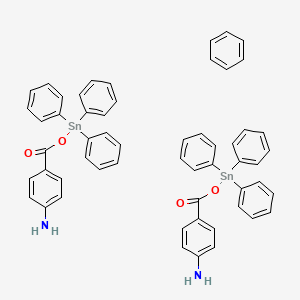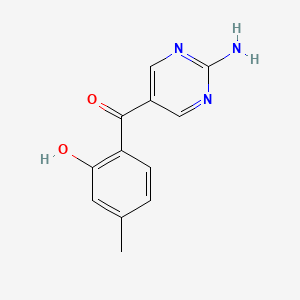
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is a chemical compound that combines a pyrimidine ring with an aminopyrimidine group and a hydroxy-methylphenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects against diseases like malaria and sleeping sickness.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal activity may be due to its ability to inhibit key enzymes or disrupt cellular processes in the Trypanosoma parasites . Similarly, its antiplasmodial activity may involve interference with the life cycle of Plasmodium parasites .
Vergleich Mit ähnlichen Verbindungen
2-Aminopyrimidine derivatives: These compounds share the aminopyrimidine group and have been studied for their biological activities.
Hydroxy-methylphenyl derivatives: These compounds share the hydroxy-methylphenyl group and are used in various chemical applications.
Uniqueness: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
95664-45-2 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
(2-aminopyrimidin-5-yl)-(2-hydroxy-4-methylphenyl)methanone |
InChI |
InChI=1S/C12H11N3O2/c1-7-2-3-9(10(16)4-7)11(17)8-5-14-12(13)15-6-8/h2-6,16H,1H3,(H2,13,14,15) |
InChI-Schlüssel |
NOAIFNFKNCKGFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN=C(N=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





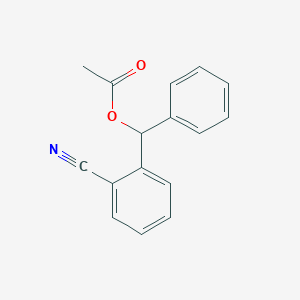


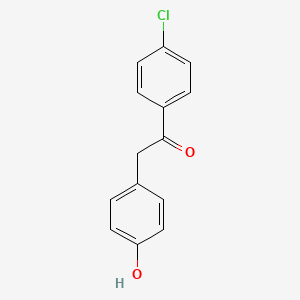
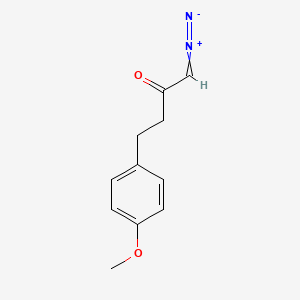
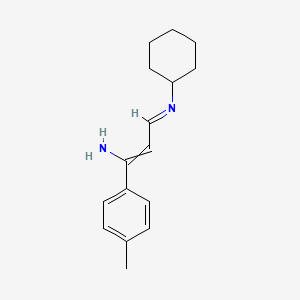
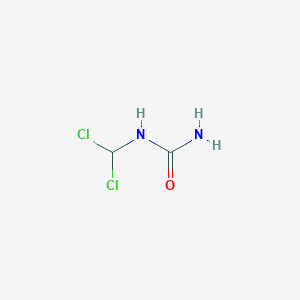
![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
